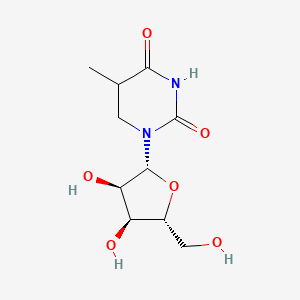

5-Methyl-5,6-dihydrouridine

Vue d'ensemble

Description

5-Methyl-5,6-dihydrouridine: is a modified nucleoside derived from uridine. It is characterized by the addition of a methyl group at the 5th position and the reduction of the double bond between the 5th and 6th positions of the uridine molecule. This compound is commonly found in transfer RNA (tRNA) and plays a significant role in enhancing the conformational flexibility of tRNA, which is crucial for its function in protein synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5,6-dihydrouridine typically involves the reduction of uridine followed by methylation. The reduction of uridine can be achieved using dihydrouridine synthases, which are enzymes that catalyze the reduction of the 5,6-double bond of uridine

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express dihydrouridine synthases. These microorganisms can be cultured under controlled conditions to produce the compound in large quantities. The product can then be extracted and purified using standard biochemical techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methyl-5,6-dihydrouridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form uridine derivatives.

Reduction: Further reduction can lead to the formation of fully saturated nucleoside analogs.

Substitution: The methyl group at the 5th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products:

Oxidation: Formation of uridine derivatives.

Reduction: Formation of fully saturated nucleoside analogs.

Substitution: Formation of various substituted nucleoside derivatives

Applications De Recherche Scientifique

Chemical Properties and Structure

5-Methyl-5,6-dihydrouridine is characterized by its unique structure, which includes a methyl group at the 5-position of the uridine base. This modification impacts its interactions with RNA and its stability under physiological conditions. The compound has been identified as a potential candidate for enhancing the efficacy of nucleic acid-based therapies due to its ability to reduce immunogenicity while maintaining biological activity .

Applications in RNA Modification

One of the primary applications of this compound is in the modification of RNA molecules. This modification can enhance the stability and translational efficiency of mRNA constructs used in therapeutic contexts. For instance:

- Reduced Immunogenicity : Studies have shown that mRNA modified with this compound exhibits lower immunostimulatory properties compared to unmodified mRNA. This characteristic is crucial for therapeutic applications where prolonged expression of the encoded protein is desired without triggering an immune response .

- Enhanced Protein Expression : Research indicates that modified mRNA can lead to increased protein expression levels in vivo. For example, mice treated with this compound-modified mRNA coding for erythropoietin demonstrated higher serum levels of the protein compared to those receiving unmodified mRNA .

Case Studies and Research Findings

- Therapeutic Applications :

- Gene Editing Enhancements :

-

Antimicrobial Research :

- The compound has also been explored in antimicrobial peptide research, where its incorporation into RNA sequences can enhance the stability and efficacy of these peptides against resistant bacterial strains. This application is particularly relevant given the rising concerns over antimicrobial resistance globally .

Mécanisme D'action

The mechanism of action of 5-Methyl-5,6-dihydrouridine involves its incorporation into tRNA, where it enhances the conformational flexibility of the tRNA molecule. This flexibility is crucial for the proper functioning of tRNA during protein synthesis. The compound interacts with the ribosome and other components of the translation machinery, facilitating efficient and accurate translation of the genetic code .

Comparaison Avec Des Composés Similaires

Dihydrouridine: A precursor to 5-Methyl-5,6-dihydrouridine, lacking the methyl group at the 5th position.

5-Methyluridine: Similar to this compound but without the reduction of the 5,6-double bond.

Pseudouridine: Another modified nucleoside found in tRNA, differing in the position of the glycosidic bond.

Uniqueness: this compound is unique due to its combined features of methylation and reduction, which confer distinct structural and functional properties. Its ability to enhance tRNA flexibility sets it apart from other modified nucleosides, making it a valuable compound for studies on RNA structure and function .

Activité Biologique

5-Methyl-5,6-dihydrouridine (m^5D) is a modified nucleoside derived from uridine, characterized by the addition of a methyl group at the 5-position and the reduction of the double bond between the 5 and 6 positions. This compound has gained attention in recent years due to its significant biological activities, particularly in RNA modification processes and its implications in cellular functions.

The primary biological activity of this compound involves its role as an RNA modification. It is catalyzed by dihydrouridine synthases (DUS), which convert uridine to dihydrouridine through the reduction of the C5-C6 double bond. This modification is crucial for proper RNA folding and function, influencing translation efficiency and stability of RNA molecules .

Role in Epitranscriptomics

Recent studies have highlighted the importance of m^5D in the field of epitranscriptomics, where it plays a role in regulating gene expression through RNA modifications. Dihydrouridine modifications have been found in various mRNAs, suggesting a broader functional significance beyond tRNA . The presence of m^5D in mRNA can affect reverse transcription processes, potentially impacting gene expression patterns.

Cellular Implications

Research indicates that knockout (KO) of DUS enzymes leads to compromised protein translation rates and impaired cellular proliferation, underscoring the importance of m^5D in maintaining cellular homeostasis . Additionally, studies have shown that approximately 130 sites of dihydrouridine modification exist within yeast mRNAs, indicating that this modification may be more widespread than previously thought .

Comparison of Dihydrouridine Modifications

| Modification Type | Enzyme Involved | Biological Function |

|---|---|---|

| Dihydrouridine (DHU) | DUS enzymes | Stabilizes tRNA and affects translation |

| 5-Methyluridine (m^5U) | TRMT2A/TRMT2B | Modulates tRNA function and mRNA stability |

| This compound (m^5D) | DUS enzymes | Enhances RNA stability and translation |

Case Studies

- Yeast Model Study : A study published in PLOS Biology demonstrated that deletion of DUS genes in yeast resulted in significant changes to mRNA profiles, revealing that dihydrouridine modifications are critical for normal gene expression regulation .

- Human Cell Studies : Research involving HEK293T cells treated with modified nucleosides showed that incorporation of m^5D into RNA affects translation efficiency, with implications for understanding how such modifications can influence cellular responses to stressors like chemotherapy .

- Crosslinking Studies : Using Fluorouracil-induced catalytic crosslinking techniques, researchers identified specific interactions between m^5D-modified RNA and methyltransferases, providing insights into the enzymatic pathways involved in RNA modification .

Enzymatic Pathways

The enzymatic pathways involving this compound are complex and involve several key players:

- DUS Enzymes : Responsible for converting uridine to dihydrouridine. Their activity is crucial for maintaining proper RNA structure and function.

- Methyltransferases : Such as TRMT2A and TRMT2B are implicated in adding methyl groups to uridines within tRNAs and mRNAs.

Implications for Therapeutics

The understanding of how this compound functions opens avenues for therapeutic interventions. Modulating the activity of DUS enzymes or mimicking these modifications could enhance the efficacy of existing treatments for diseases like cancer, where RNA modifications play a pivotal role in disease progression.

Propriétés

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h4-7,9,13-15H,2-3H2,1H3,(H,11,16,17)/t4?,5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFXIEGOSDSOGN-KWCDMSRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617899 | |

| Record name | 5-Methyl-5,6-dihydrouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23067-10-9 | |

| Record name | 5-Methyl-5,6-dihydrouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.